3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE: is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of fluorophenyl groups and a sulfanyl group attached to the imidazo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via thiolation reactions, often using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-triazole core or the fluorophenyl groups, resulting in the removal of fluorine atoms or the reduction of double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated derivatives and reduced imidazo-triazole cores.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorophenyl groups and imidazo-triazole core make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorophenyl groups enhance the compound’s binding affinity, while the imidazo-triazole core provides structural stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-CHLOROPHENYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
- 7-(4-BROMOPHENYL)-3-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE
Uniqueness
The uniqueness of 7-(4-FLUOROPHENYL)-3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE lies in the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s reactivity and binding affinity. Compared to its chloro- and bromo- counterparts, the fluorinated compound may exhibit different biological activities and chemical reactivities, making it a valuable molecule for diverse applications.
Properties
Molecular Formula |
C17H14F2N4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H14F2N4S/c18-13-4-6-15(7-5-13)22-8-9-23-16(22)20-21-17(23)24-11-12-2-1-3-14(19)10-12/h1-7,10H,8-9,11H2 |
InChI Key |
QBIMXVIMCQIXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC(=CC=C3)F)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
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